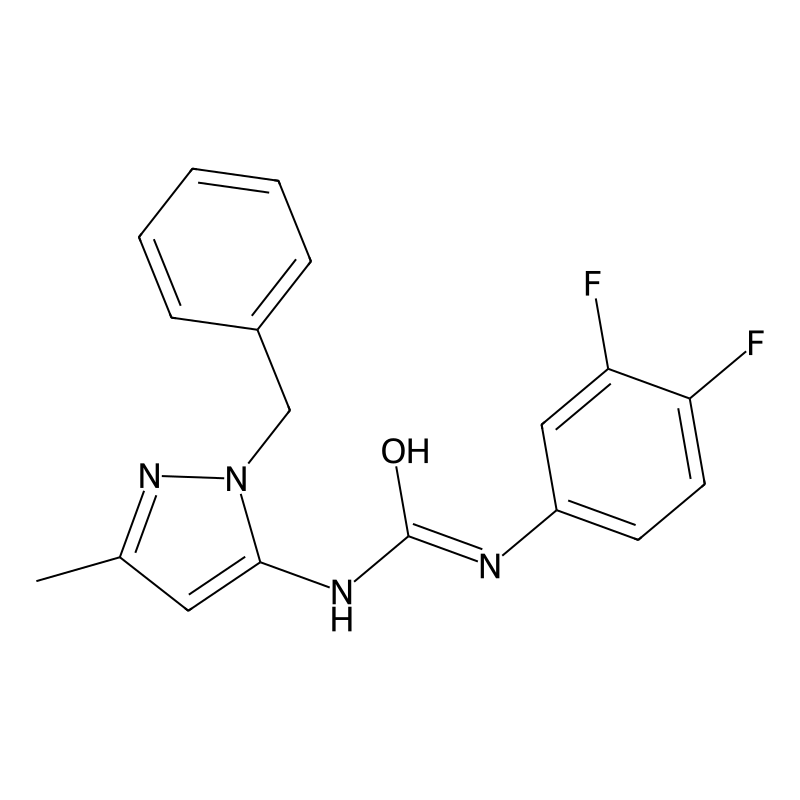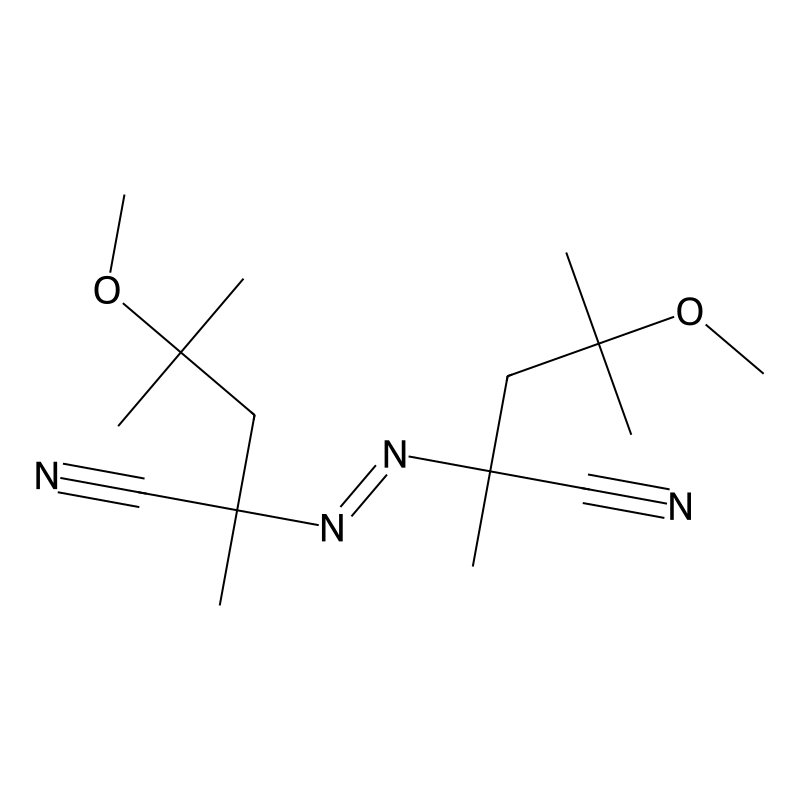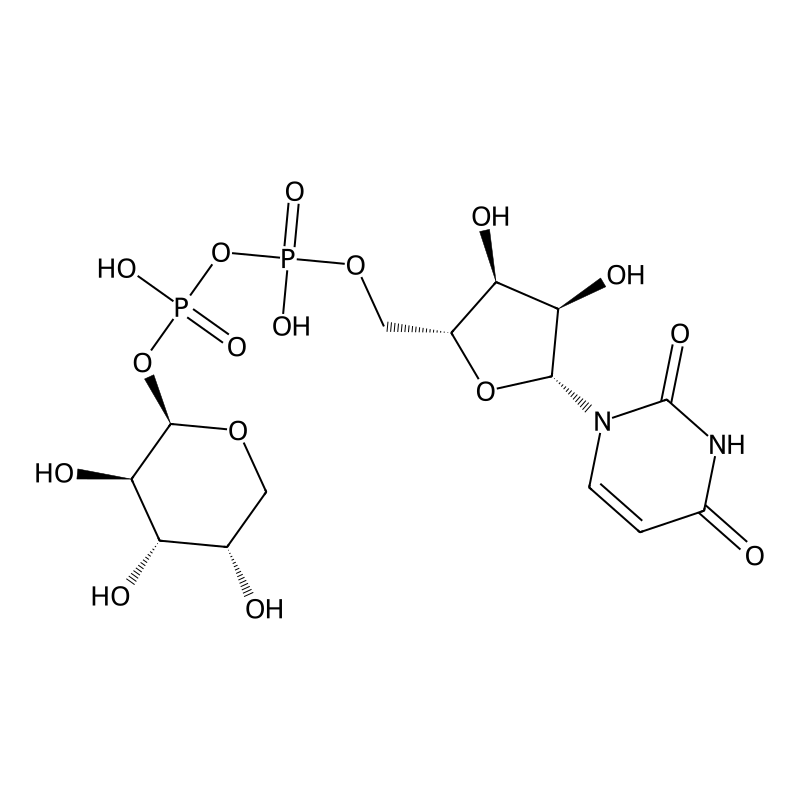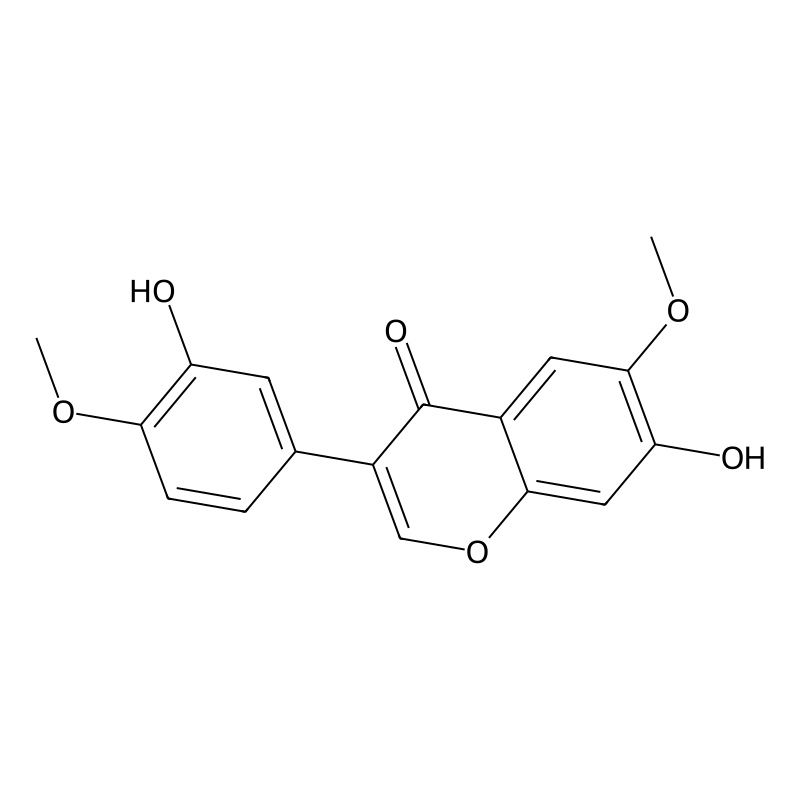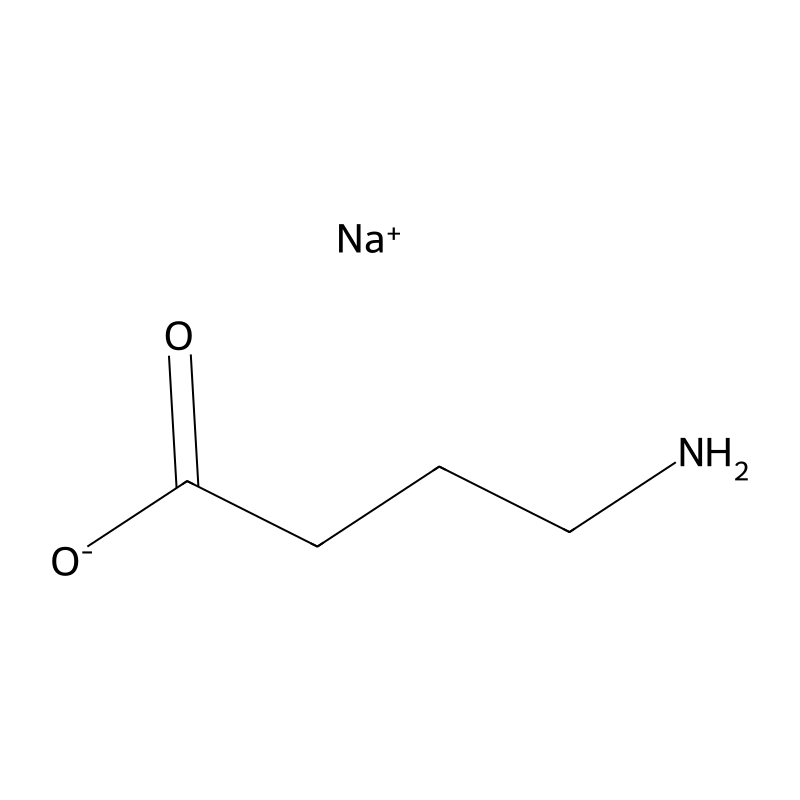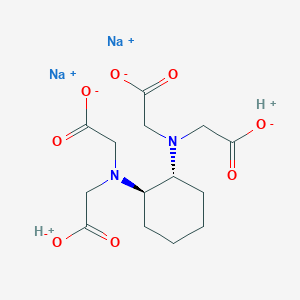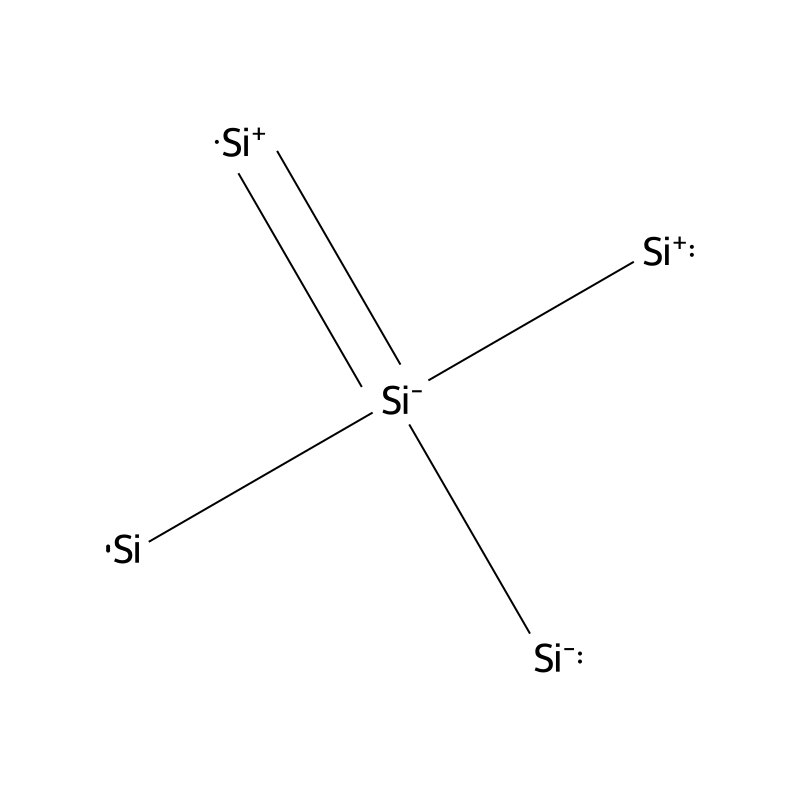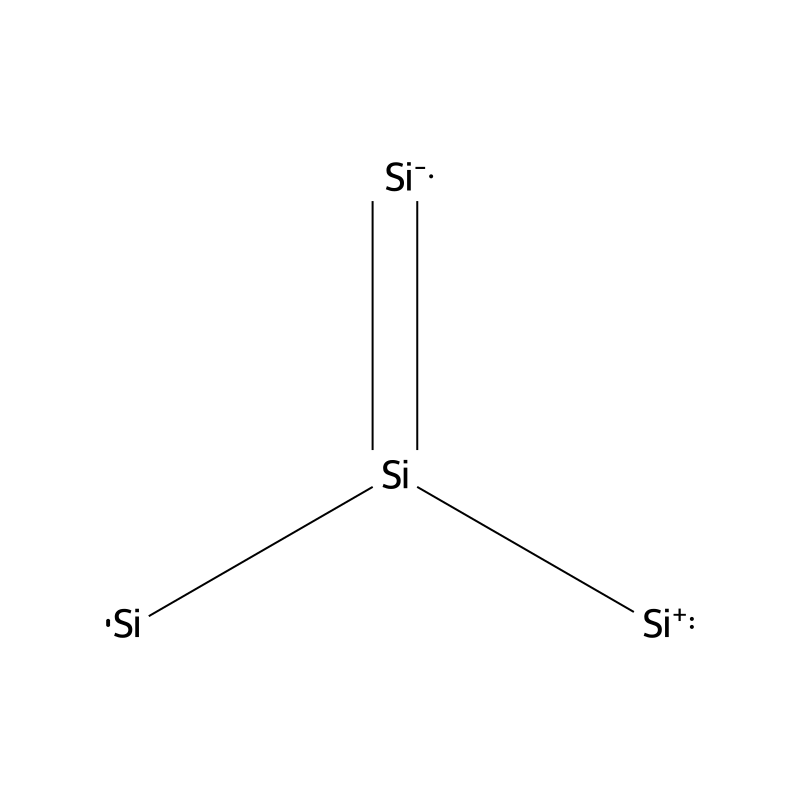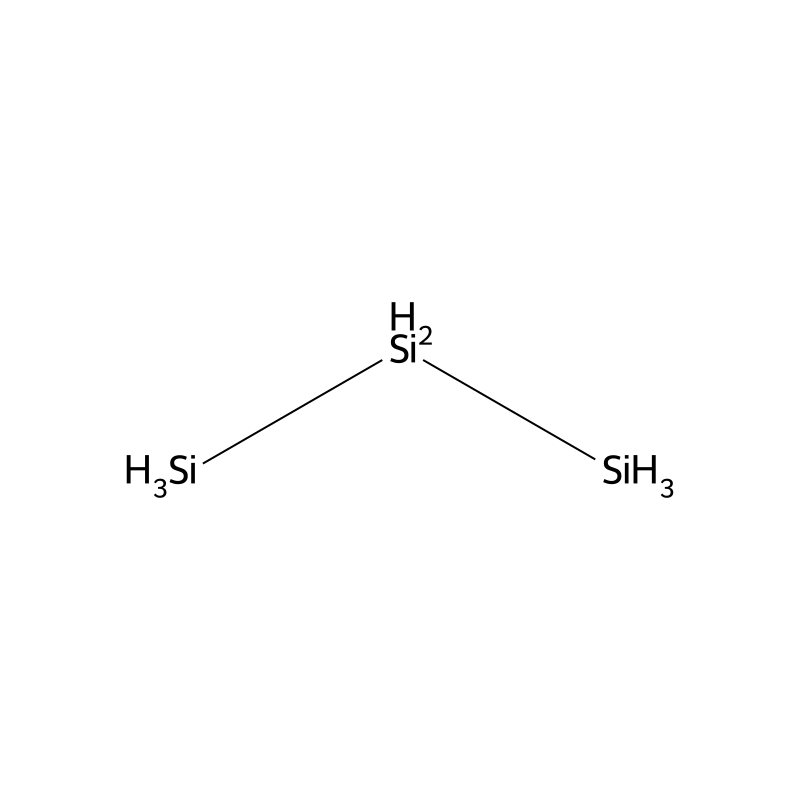Phenyltrimethylammonium tribromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Potential Applications:
- Organic synthesis: Due to its positive charge (cationic nature), PhTMABr₃ might act as a phase-transfer catalyst in organic reactions. Phase-transfer catalysts facilitate the transfer of reactants between immiscible phases (e.g., water and organic solvents) for efficient reaction processes []. However, further research is needed to confirm its effectiveness and compare it to established catalysts.
- Antimicrobial properties: Quaternary ammonium compounds are known for their antimicrobial properties []. PhTMABr₃, with its quaternary ammonium structure, might possess some level of antimicrobial activity. However, its efficacy against specific microbes and its potential for development as a disinfectant need investigation.
Phenyltrimethylammonium tribromide is a quaternary ammonium salt with the chemical formula . It features a phenyl group attached to a trimethylammonium moiety, making it a versatile reagent in organic synthesis. The compound is known for its ability to facilitate bromination reactions and is often utilized in various organic transformations due to its high reactivity and stability under different conditions .
PhTMABr3 acts as a source of electrophilic bromine (Br+). The positive charge on the nitrogen atom weakens the Br-N bond, making the bromine atom more susceptible to attack by the electron-rich double bond in an alkene. The reaction proceeds through a cyclic intermediate and ultimately leads to the formation of a vicinal dibromide (two bromine atoms on adjacent carbons) [].
Phenyltrimethylammonium tribromide serves primarily as a brominating agent. It can participate in several types of reactions, including:
- Bromination of Alkenes: The compound can add bromine across double bonds, converting alkenes into dibromides.
- Formation of Azo Compounds: It reacts with tosylhydrazones to produce tosylazoalkenes, demonstrating its utility in synthesizing nitrogen-containing compounds .
- Coupling Reactions: It has been reported to effectively catalyze coupling reactions involving carbon dioxide and epoxides, showcasing its role in green chemistry applications .
Phenyltrimethylammonium tribromide can be synthesized through several methods:
- Direct Bromination: The compound can be synthesized by reacting phenyltrimethylammonium bromide with bromine in suitable solvents.
- Use of Brominating Agents: It can also be prepared by treating phenyltrimethylammonium salts with strong brominating agents, such as N-bromosuccinimide or molecular bromine, under controlled conditions .
Phenyltrimethylammonium tribromide finds applications in various fields:
- Organic Synthesis: It is widely used as a brominating agent for the synthesis of complex organic molecules.
- Catalysis: Its role as a catalyst in coupling reactions makes it valuable in synthetic chemistry.
- Research: The compound is utilized in academic and industrial research for studying reaction mechanisms and developing new synthetic methodologies .
Interaction studies involving phenyltrimethylammonium tribromide focus on its reactivity with different substrates. For example, it has been shown to interact effectively with alkenes and tosylhydrazones, leading to significant product formation. These interactions highlight its versatility as a reagent and its potential for further exploration in synthetic pathways.
Phenyltrimethylammonium tribromide belongs to a class of quaternary ammonium salts that are often used in organic synthesis. Here are some similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Phenyltrimethylammonium bromide | C9H12BrN | Less reactive than tribromide; used for simpler brominations. |
| Pyridine hydrobromide perbromide | C5H6BrN | More polar; used in reactions requiring stronger electrophiles. |
| 2-Carboxyethyltriphenylphosphonium perbromide | C18H20Br3O2P | Contains phosphorus; used for specific phosphonium transformations. |
Phenyltrimethylammonium tribromide stands out due to its tri-brominated structure, which enhances its reactivity compared to mono- or di-brominated analogs. Its ability to facilitate complex transformations makes it particularly valuable in organic synthesis.
Purity
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Related CAS
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Corrosive
Other CAS
General Manufacturing Information
Dates
2: Garmia D, Zaghouane-Boudiaf H, Ibbora CV. Preparation and characterization of new low cost adsorbent beads based on activated bentonite encapsulated with calcium alginate for removal of 2,4-dichlorophenol from aqueous medium. Int J Biol Macromol. 2018 Apr 12;115:257-265. doi: 10.1016/j.ijbiomac.2018.04.064. [Epub ahead of print] PubMed PMID: 29655888.
3: Gong X, Wang Y, Chen L. Enhanced emulsifying properties of wood-based cellulose nanocrystals as Pickering emulsion stabilizer. Carbohydr Polym. 2017 Aug 1;169:295-303. doi: 10.1016/j.carbpol.2017.04.024. Epub 2017 Apr 14. PubMed PMID: 28504148.
4: Jolin WC, Goyetche R, Carter K, Medina J, Vasudevan D, MacKay AA. Predicting Organic Cation Sorption Coefficients: Accounting for Competition from Sorbed Inorganic Cations Using a Simple Probe Molecule. Environ Sci Technol. 2017 Jun 6;51(11):6193-6201. doi: 10.1021/acs.est.7b01277. Epub 2017 May 10. PubMed PMID: 28459593.
5: Hahn RZ, Antunes MV, Costa Arnhold P, Andriguetti NB, Verza SG, Linden R. Determination of topiramate in dried blood spots using single-quadrupole gas chromatography-mass spectrometry after flash methylation with trimethylanilinium hydroxide. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Mar 1;1046:131-137. doi: 10.1016/j.jchromb.2017.01.047. Epub 2017 Feb 1. PubMed PMID: 28178597.
6: Jolin WC, Sullivan J, Vasudevan D, MacKay AA. Column Chromatography To Obtain Organic Cation Sorption Isotherms. Environ Sci Technol. 2016 Aug 2;50(15):8196-204. doi: 10.1021/acs.est.6b01733. Epub 2016 Jul 19. PubMed PMID: 27379799.
7: Uemura T, Yamaguchi M, Chatani N. Phenyltrimethylammonium Salts as Methylation Reagents in the Nickel-Catalyzed Methylation of C-H Bonds. Angew Chem Int Ed Engl. 2016 Feb 24;55(9):3162-5. doi: 10.1002/anie.201511197. Epub 2016 Jan 28. PubMed PMID: 26821872.
8: Wang H, Zhao X, Meng W, Wang P, Wu F, Tang Z, Han X, Giesy JP. Cetyltrimethylammonium Bromide-Coated Fe₃O₄ Magnetic Nanoparticles for Analysis of 15 Trace Polycyclic Aromatic Hydrocarbons in Aquatic Environments by Ultraperformance, Liquid Chromatography With Fluorescence Detection. Anal Chem. 2015 Aug 4;87(15):7667-75. doi: 10.1021/acs.analchem.5b01077. Epub 2015 Jul 22. PubMed PMID: 26153060.
9: Berchel M, Le Gall T, Haelters JP, Lehn P, Montier T, Jaffrès PA. Cationic lipophosphoramidates containing a hydroxylated polar headgroup for improving gene delivery. Mol Pharm. 2015 Jun 1;12(6):1902-10. doi: 10.1021/mp500807k. Epub 2015 May 18. PubMed PMID: 25941755.
10: Dutta A, Singh N. Surfactant-modified bentonite clays: preparation, characterization, and atrazine removal. Environ Sci Pollut Res Int. 2015 Mar;22(5):3876-85. doi: 10.1007/s11356-014-3656-3. Epub 2014 Oct 3. PubMed PMID: 25273519.
11: King EB, Hartsock JJ, O'Leary SJ, Salt AN. Influence of cochleostomy and cochlear implant insertion on drug gradients following intratympanic application in Guinea pigs. Audiol Neurootol. 2013;18(5):307-16. doi: 10.1159/000353534. Epub 2013 Sep 5. PubMed PMID: 24008355; PubMed Central PMCID: PMC3872819.
12: Fraser D, DeRoo CS, Cody RB, Armitage RA. Characterization of blood in an encrustation on an African mask: spectroscopic and direct analysis in real time mass spectrometric identification of haem. Analyst. 2013 Aug 21;138(16):4470-4. doi: 10.1039/c3an00633f. Epub 2013 Jun 18. PubMed PMID: 23775114.
13: Salt AN, Hartsock JJ, Gill RM, Piu F, Plontke SK. Perilymph pharmacokinetics of markers and dexamethasone applied and sampled at the lateral semi-circular canal. J Assoc Res Otolaryngol. 2012 Dec;13(6):771-83. doi: 10.1007/s10162-012-0347-y. Epub 2012 Sep 12. PubMed PMID: 22968908; PubMed Central PMCID: PMC3505589.
14: Salt AN, King EB, Hartsock JJ, Gill RM, O'Leary SJ. Marker entry into vestibular perilymph via the stapes following applications to the round window niche of guinea pigs. Hear Res. 2012 Jan;283(1-2):14-23. doi: 10.1016/j.heares.2011.11.012. Epub 2011 Dec 8. PubMed PMID: 22178981; PubMed Central PMCID: PMC3277668.
15: Jaynes WF, Zartman RE. Aflatoxin toxicity reduction in feed by enhanced binding to surface-modified clay additives. Toxins (Basel). 2011 Jun;3(6):551-65. doi: 10.3390/toxins3060551. Epub 2011 Jun 10. PubMed PMID: 22069725; PubMed Central PMCID: PMC3202849.
16: Manzano E, Rodriguez-Simón LR, Navas N, Checa-Moreno R, Romero-Gámez M, Capitan-Vallvey LF. Study of the GC-MS determination of the palmitic-stearic acid ratio for the characterisation of drying oil in painting: La Encarnación by Alonso Cano as a case study. Talanta. 2011 May 30;84(4):1148-54. doi: 10.1016/j.talanta.2011.03.012. Epub 2011 Mar 16. PubMed PMID: 21530791.
17: Petrů K, Jáč P, Lužová V, Kuneš J, Polášek M. Determination of muscle relaxants pancuronium and vecuronium bromide by capillary electrophoresis with capacitively coupled contactless conductivity detection. Electrophoresis. 2011 Apr;32(8):890-5. doi: 10.1002/elps.201000456. Epub 2011 Mar 10. PubMed PMID: 21394728.
18: Amphaisri K, Palit M, Mallard G. Thermally assisted methylation and subsequent silylation of scheduled acids of chemical weapon convention for on-site analysis and its comparison with the other methods of methylation. J Chromatogr A. 2011 Feb 18;1218(7):972-80. doi: 10.1016/j.chroma.2010.12.065. Epub 2010 Dec 23. PubMed PMID: 21215410.
19: Trigo C, Koskinen WC, Celis R, Sadowsky MJ, Hermosín MC, Cornejo J. Bioavailability of organoclay formulations of atrazine in soil. J Agric Food Chem. 2010 Nov 24;58(22):11857-63. doi: 10.1021/jf102909y. Epub 2010 Oct 22. PubMed PMID: 20964437.
20: Jensen TJ, Vicente MG, Luguya R, Norton J, Fronczek FR, Smith KM. Effect of overall charge and charge distribution on cellular uptake, distribution and phototoxicity of cationic porphyrins in HEp2 cells. J Photochem Photobiol B. 2010 Aug 2;100(2):100-11. doi: 10.1016/j.jphotobiol.2010.05.007. Epub 2010 May 23. PubMed PMID: 20558079; PubMed Central PMCID: PMC3161426.
